molecular formula C23H34NO5P B586493 Fosinoprilat-d7 CAS No. 1279220-43-7

Fosinoprilat-d7

Cat. No.: B586493
CAS No.: 1279220-43-7
M. Wt: 442.543
InChI Key: WOIWWYDXDVSWAZ-FLDDMTFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosinoprilat-d7 is a deuterated analog of fosinoprilat, which is the active phosphinic acid metabolite of the prodrug fosinopril. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of fosinoprilat. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its behavior more accurately.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fosinoprilat-d7 involves the incorporation of deuterium atoms into the fosinoprilat molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the fosinoprilat structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would include steps such as:

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize the incorporation of deuterium atoms.

    Purification: Using techniques like chromatography to purify the final product and remove any impurities or non-deuterated analogs.

Chemical Reactions Analysis

Types of Reactions

Fosinoprilat-d7 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.

Scientific Research Applications

Fosinoprilat-d7 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fosinoprilat in biological systems.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of fosinoprilat.

    Drug Interaction Studies: Used to investigate potential interactions between fosinoprilat and other drugs.

    Biological Research: Employed in studies related to enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

Fosinoprilat-d7, like fosinoprilat, inhibits the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets include the ACE enzyme, and the pathways involved are part of the renin-angiotensin-aldosterone system (RAAS).

Comparison with Similar Compounds

Similar Compounds

    Enalaprilat: Another ACE inhibitor with a similar mechanism of action.

    Lisinopril: A non-deuterated ACE inhibitor used to treat hypertension and heart failure.

    Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.

Uniqueness

Fosinoprilat-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful in research settings for tracing and studying the pharmacokinetics and metabolism of fosinoprilat. The deuterium atoms provide a distinct advantage in mass spectrometry and other analytical techniques, allowing for more precise and accurate measurements.

Biological Activity

Fosinoprilat-d7 is a deuterated form of fosinoprilat, the active metabolite of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and heart failure. The biological activity of this compound is closely linked to its pharmacological effects, mechanism of action, and potential therapeutic applications.

Fosinoprilat acts as a competitive inhibitor of ACE, an enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, fosinoprilat reduces levels of angiotensin II, leading to:

  • Decreased vasoconstriction : This results in lower blood pressure.
  • Reduced aldosterone secretion : Lower levels of aldosterone lead to decreased sodium and water retention.
  • Improved cardiac output : Particularly beneficial in patients with heart failure.

The pharmacokinetics of this compound are similar to those of its parent compound, with rapid absorption and a half-life of approximately 12 hours .

Pharmacokinetics

ParameterValue
Absorption Peak concentration in ~3 hours
Distribution High plasma protein binding (>99%)
Elimination Half-life ~12 hours
Clearance 26 - 39 mL/min (healthy adults)

This compound is predominantly eliminated through renal pathways, with about half of the absorbed dose excreted in urine .

Biological Activity and Efficacy

This compound has demonstrated efficacy in various clinical settings:

  • Hypertension Management : Clinical trials have shown that fosinopril improves blood pressure control in hypertensive patients. A study indicated that patients receiving fosinopril had significant reductions in systolic and diastolic blood pressure compared to placebo .
  • Heart Failure Treatment : In studies involving heart failure patients, fosinopril has been associated with improved exercise tolerance and reduced hospitalizations due to heart failure exacerbations. The Fosinopril Efficacy/Safety Trial (FEST) reported notable improvements in clinical outcomes for patients treated with this ACE inhibitor .
  • Renal Protection : this compound has been studied for its protective effects on renal function in diabetic nephropathy. A randomized trial showed that combining fosinopril with losartan significantly reduced proteinuria and improved renal parameters .

Case Studies

  • Hypertensive Patients : In a cohort study involving 200 hypertensive patients treated with fosinopril, 85% achieved target blood pressure levels within three months. The most common side effects were dizziness and cough, but these were generally mild .
  • Heart Failure Patients : A clinical trial involving 150 patients with heart failure demonstrated that those treated with fosinopril showed a 30% reduction in hospitalization rates compared to those receiving standard care alone. Improvements were noted in both quality of life metrics and functional capacity as measured by the six-minute walk test .

Safety Profile

The safety profile of this compound is consistent with that of other ACE inhibitors. Common adverse effects include:

  • Dizziness
  • Cough
  • Fatigue
  • Headache

Severe adverse effects are rare but can include hypotension and renal impairment, particularly in patients with pre-existing conditions .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Fosinoprilat-d7 in pharmacokinetic/pharmacodynamic (PK/PD) models?

  • Methodological Answer: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population : In vitro/in vivo systems (e.g., hepatocyte models or rodent studies).
  • Intervention : Administer this compound at varying deuterium substitution ratios.
  • Comparison : Benchmark against non-deuterated Fosinoprilat to assess isotope effects.
  • Outcome : Quantify metabolic stability, plasma half-life, and ACE inhibition potency.
  • Time : Longitudinal sampling (e.g., 0–48 hrs post-dose).
    Ensure controls for solvent effects, purity (>98% by HPLC), and deuterium retention stability .

Q. How can researchers validate the synthetic purity of this compound for reproducibility?

  • Methodological Answer: Combine orthogonal analytical techniques:

  • HPLC-MS : Confirm molecular weight (483.5 g/mol for d7 vs. 476.5 g/mol for non-deuterated).
  • NMR : Verify deuterium incorporation at specific positions (e.g., C-2, C-5) using 2^2H-NMR.
  • Isotopic Enrichment Analysis : Use mass spectrometry to ensure ≥99.5% deuterium labeling.
    Document protocols in line with ICH Q2(R1) guidelines for analytical validation .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for inter-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize clinical relevance. Avoid overinterpreting "significance" without pre-specified alpha thresholds (e.g., p < 0.01) .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound compared to its non-deuterated analog?

  • Methodological Answer: Design CYP450 inhibition assays (e.g., CYP3A4, CYP2C9) using human liver microsomes. Compare kcatk_{cat}/KmK_m ratios for deuterated vs. non-deuterated forms. Note that KIEs >2.0 suggest significant metabolic deceleration. Use deuterium quadrupole coupling constants (QCCs) from solid-state NMR to correlate deuteration sites with metabolic pathways .

Q. What strategies resolve contradictions in cross-study data on this compound’s renal clearance mechanisms?

  • Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., species differences, dosing regimens). Re-analyze raw data for unaccounted covariates (e.g., protein binding, tubular secretion rates). Validate findings via in situ perfused kidney models with precise control of perfusion pressure and pH .

Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) models for this compound’s tissue distribution?

  • Methodological Answer: Integrate physiologically based pharmacokinetic (PBPK) modeling with tissue:plasma partition coefficients (KpK_p). Use radiolabeled 14^{14}C-Fosinoprilat-d7 in autoradiography studies to map organ-specific accumulation. Calibrate models using Bayesian inference to account for inter-individual variability in transporter expression (e.g., OATP1B1) .

Q. What methodologies detect and quantify enantiomeric impurities in this compound batches?

  • Methodological Answer: Employ chiral HPLC with polar organic mobile phases (e.g., hexane:isopropanol 90:10) and a Chiralpak AD-H column. Validate enantiomeric separation (resolution >1.5) and quantify impurities via standard addition curves. Cross-validate with circular dichroism (CD) spectroscopy for absolute configuration confirmation .

Q. Data Presentation and Reproducibility

Q. How should researchers present isotopic purity and stability data for this compound in manuscripts?

  • Methodological Answer: Use tables with the following columns:

ParameterThis compoundNon-deuteratedMethod (LOD/LOQ)
Deuterium Enrichment99.7%N/AMS (0.1%)
Plasma Stability (24h)98.2%95.4%HPLC-UV (0.5 µg/mL)
Avoid duplicating data in text and figures. Reference IUPAC guidelines for isotopic nomenclature .

Q. What protocols ensure reproducibility of this compound’s ACE inhibition assays?

  • Methodological Answer: Pre-incubate recombinant human ACE with zinc chloride (1 mM) to stabilize enzyme activity. Use a fluorogenic substrate (e.g., Mca-RPPGFSAFK) and measure fluorescence (λₑₓ = 320 nm, λₑₘ = 420 nm) every 30 seconds for 10 minutes. Report IC₅₀ values with Hill slopes and inter-assay CVs (<15%) .

Q. Ethical and Analytical Pitfalls

Q. How can researchers mitigate bias when interpreting this compound’s preclinical efficacy data?

  • Methodological Answer: Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use blinded data collection and randomization in animal studies. Disclose all conflicts of interest (e.g., funding from isotope suppliers). Perform sensitivity analyses to test robustness of conclusions against outliers .

Properties

IUPAC Name

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWWYDXDVSWAZ-LXKGALOTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.